
5|A-Androstan-3|A,17|A-diol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5α-Androstan-3α,17α-diol-d3 is a deuterated derivative of the endogenous steroid 5α-androstan-3α,17α-diol, where three hydrogen atoms are replaced with deuterium (²H) at specific positions. This isotopic labeling enhances its utility in mass spectrometry and metabolic tracing studies, enabling precise quantification and tracking in biological systems . Structurally, it belongs to the 5α-androstane family, characterized by a saturated steroidal backbone with hydroxyl groups at the 3α and 17α positions. The deuterium substitution (d3) typically occurs at metabolically stable positions (e.g., C-16 and C-17) to minimize isotopic exchange during assays .
This compound is primarily used in research to investigate androgen metabolism, particularly in pathways involving dihydrotestosterone (DHT) and related diols. Its deuterated form ensures minimal interference with endogenous analytes, making it a critical internal standard in steroid hormone assays .
Preparation Methods
Synthetic Routes for 5α-Androstan-3α,17β-diol-d3
Deuterium Exchange and Sodium Borodeuteride Reduction
The most widely documented method for synthesizing 5α-Androstan-3α,17β-diol-d3 begins with androsterone (5α-androstan-3α-ol-17-one). A two-step deuteration strategy is employed:
- Deuterium exchange at C16 : Androsterone undergoes base-catalyzed hydrogen-deuterium (H/D) exchange using deuterated potassium methoxide (KOMe-d) in methanol-d4. This step replaces the two hydrogens at C16 with deuterium, yielding 5α-[16,16-²H₂]androstan-3α-ol-17-one .
- Reduction of C17-keto group : The deuterated androsterone intermediate is reduced with sodium borodeuteride (NaBD₄) in methanol. This step introduces a third deuterium at C17, producing 5α-Androstan-3α,17β-diol-16,16,17-d3 with an 82% yield.
Key reaction conditions :
- Temperature: Room temperature
- Reaction time: 20 minutes for H/D exchange; 0.33 hours for NaBD₄ reduction.
- Solvent: Anhydrous methanol.
Mechanistic Insights
The NaBD₄ reduction selectively targets the C17-keto group due to steric shielding of the C3-hydroxyl group by the 5α-androstane skeleton. This selectivity ensures minimal side reactions, preserving the isotopic integrity of the product.
Unified Total Synthesis with CD₃I Incorporation
An alternative route adapts a modular synthesis framework for trideuterated steroids. While originally designed for 18- and 19-trideuterated testosterone derivatives, this method can be modified for 5α-Androstan-3α,17β-diol-d3:
- Deuterated cyclopentanedione synthesis : 1,3-cyclopentanedione reacts with CD₃I to form 2-(methyl-d₃)-1,3-cyclopentanedione , introducing three deuteriums at the methyl group.
- Hajos-Parrish ketone formation : The deuterated cyclopentanedione undergoes asymmetric aldol condensation to generate the steroid backbone.
- Functionalization at C17 : Subsequent steps introduce the 17β-hydroxyl group via oxidation-reduction sequences, with deuterium retention ensured by minimizing protic solvents.
Advantages :
Reaction Optimization and Challenges
Solvent and Catalyst Selection
- Methanol vs. THF : Methanol enhances NaBD₄ solubility but risks proton exchange. Anhydrous conditions are critical to prevent deuterium loss.
- Base catalysis : KOMe-d outperforms NaOH in H/D exchange due to reduced side reactions.
Isotopic Purity Control
- Byproduct analysis : Undesired d₂ and d₁ isotopologues arise from incomplete H/D exchange or proton contamination. Chromatographic purification (HPLC) achieves ≥95% isotopic purity.
- Mass spectrometry validation : Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 295.47 (C₁₉H₂₉D₃O₂).
Analytical Characterization
Spectroscopic and Chromatographic Methods
Elemental Microanalysis
Certified material (NMIA D593b) shows ≤0.5% deviation from theoretical composition (C: 77.24%, H: 10.92%, D: 1.53%).
Applications and Implications
Chemical Reactions Analysis
Types of Reactions
5α-Androstan-3α,17α-diol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Prostate Cancer Research
Mechanism of Action
Research has demonstrated that 3α-diol-d3 plays a significant role in prostate cancer progression. It is known to activate several signaling pathways that are crucial for cell survival and proliferation in androgen-independent prostate cancer cells. Specifically, it stimulates the PI3K/AKT signaling pathway, which is essential for cellular growth and survival independent of the androgen receptor (AR) .
Case Study: LNCaP Cells
A study involving LNCaP prostate cancer cells revealed that treatment with 3α-diol resulted in the upregulation of 305 genes and downregulation of 111 genes, indicating significant alterations in gene expression profiles associated with cancer cell survival .
Gene Expression Changes | Upregulated Genes | Downregulated Genes |
---|---|---|
After 3α-diol Treatment | 305 | 111 |
Neuroendocrine Regulation
Role in Stress Response
5α-Androstan-3α,17β-diol has been implicated in modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. Studies indicate that this compound can inhibit the secretion of stress hormones such as cortisol and ACTH through its action on estrogen receptors, particularly ERβ .
Experimental Findings
In experiments with castrated male mice, administration of 3β-diol (a related compound) effectively reduced stress-induced hormone levels, demonstrating its potential as a therapeutic target for stress-related disorders .
Anticonvulsant Properties
Neuroprotective Effects
Emerging research suggests that 5α-androstan-3α,17β-diol exhibits anticonvulsant properties. In animal models, it has been shown to protect against seizures induced by various stimuli .
Seizure Model | ED50 (mg/kg) |
---|---|
6 Hz Electrical Stimulation | 29.1 |
Pentylenetetrazol | 43.5 |
Pilocarpine | 105 |
These findings indicate that this compound may be beneficial in developing treatments for epilepsy and other seizure disorders.
Endocrine Disruption Studies
Environmental Impact Assessments
5α-Androstan-3α,17β-diol is also studied for its effects on endocrine functions in aquatic organisms. Its presence in water bodies raises concerns about potential endocrine disruption . Analytical strategies are being developed to monitor steroid levels and assess their ecological impact.
Therapeutic Potential in Neurological Disorders
Recent studies have highlighted the compound's role as a positive allosteric modulator of GABA_A receptors, suggesting its potential use in treating anxiety and mood disorders . The structural characteristics of 3α-diol are crucial for its biological activity, emphasizing the importance of maintaining its hydroxyl group for efficacy.
Mechanism of Action
The mechanism of action of 5α-androstan-3α,17α-diol-d3 involves its interaction with androgen and estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. It has been shown to regulate the growth of the prostate gland through an estrogen receptor-mediated pathway .
Comparison with Similar Compounds
Structural Comparison
The stereochemical configuration at C3, C5, and C17 defines the biological activity and metabolic fate of androstane diols. Key structural analogs include:
Key Observations :
- C17 Configuration : 17β-hydroxy diols (e.g., 5α-androstan-3α,17β-diol) are more prevalent in reproductive tissues, while 17α isomers are less common .
- C3 Stereochemistry : 3α-hydroxy diols are typically reduced metabolites of DHT, whereas 3β-hydroxy diols may undergo further oxidation to ketones .
Metabolic Pathways and Enzymatic Conversion
Enzymatic Reduction of DHT
- 5α-Androstan-3α,17β-diol: Formed via NADPH-dependent 3α-hydroxysteroid dehydrogenase (3α-HSD) in the liver and prostate. Ethanol enhances this conversion by elevating NADH/NAD+ ratios via alcohol dehydrogenase .
- 5α-Androstan-3β,17β-diol : Synthesized by 3β-HSD in testicular cells; secretion declines with age and germinal epithelium damage .
Interconversion and Catabolism
- 5α-Androstan-3β,17β-diol is reversibly oxidized to 17β-hydroxy-5α-androstan-3-one (DHT) in rat testis homogenates, requiring NAD+/NADP+ cofactors .
- 5α-Androstane-3,17-dione serves as a precursor for both 3α- and 3β-diols in hepatic and reproductive tissues .
Tissue-Specific Concentrations
Functional Roles
- Reproductive Health: 3α-diols correlate with normal semen parameters, while 3β-diols are critical for testicular steroidogenesis .
- Endocrine Disruption: Ethanol-induced elevation of hepatic 3α-diols may reduce circulating DHT, contributing to male reproductive dysfunction .
Biological Activity
5α-Androstan-3α,17α-diol-d3, commonly referred to as 5α-androstane-3α,17α-diol-d3, is a deuterated analog of 5α-androstan-3α,17β-diol. This compound has garnered attention due to its biological activity, particularly its role as an androgenic steroid and its implications in various physiological processes. Below is a detailed examination of its biological activity, including relevant data tables and research findings.
Overview of Biological Activity
5α-Androstan-3α,17α-diol-d3 is primarily recognized for its weak androgenic properties. It is a metabolite of dihydrotestosterone (DHT) and operates through various mechanisms that influence both androgenic and non-androgenic pathways.
Key Biological Activities:
- Androgen Receptor Modulation: Exhibits low affinity for the androgen receptor (AR), but can still influence AR-independent pathways.
- Neurosteroid Activity: Functions as a neurosteroid with positive allosteric modulation of GABA_A receptors, contributing to anxiolytic and pro-sexual effects.
- Cell Signaling Pathways: Activates multiple signaling pathways including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
-
Androgenic Effects:
- As a weak androgen, 5α-androstan-3α,17α-diol-d3 influences androgen-dependent processes but with significantly lower potency compared to stronger androgens like testosterone or DHT.
- It has been shown to stimulate prostate cancer cell growth through activation of non-classical signaling pathways independent of AR.
-
Neuroactive Properties:
- Acts as a positive modulator of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system. This action is associated with anxiolytic effects and potential therapeutic applications in anxiety disorders.
-
Regulation of Cell Growth:
- In prostate cancer studies, it was found that 5α-androstan-3α,17α-diol-d3 could stimulate AKT activation which promotes cell survival and proliferation even in conditions where AR signaling is diminished.
Table 1: Affinity of 5α-Androstan-3α,17α-diol-d3 for Hormone Receptors
Receptor Type | Affinity (Relative to Estradiol) |
---|---|
ERα | 0.07% |
ERβ | 0.30% |
Androgen Receptor (AR) | Low Affinity |
Table 2: Biological Activity Profile
Activity Type | Description |
---|---|
Anxiolytic | Positive modulation of GABA_A receptors |
Pro-sexual Effects | Enhances sexual function through neurosteroid action |
Cell Proliferation | Stimulates prostate cancer cell growth via AKT pathway |
Case Studies
-
Prostate Cancer Progression:
A study demonstrated that elevated levels of reductive 3α-hydroxysteroid dehydrogenases (HSDs) in localized and advanced prostate cancer correlate with increased levels of 5α-androstan-3α,17α-diol-d3. This suggests a pivotal role for this compound in the transition from androgen-dependent to androgen-independent prostate cancer. -
Neuropharmacological Effects:
Research indicated that administration of 5α-androstan-3α,17α-diol-d3 resulted in significant anxiolytic effects in animal models, supporting its potential use in treating anxiety disorders.
Research Findings
Recent investigations into the pharmacological specificity of steroids have revealed that 5α-androstan-3α,17α-diol-d3 activates the PI3K/AKT signaling pathway independently from classical AR signaling. Such findings highlight its importance not only as an androgen but also as a critical player in various cellular processes related to cancer biology and neuropharmacology .
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D |
InChI Key |
CBMYJHIOYJEBSB-MSKBEDTQSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.